Valacyclovir hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.55e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

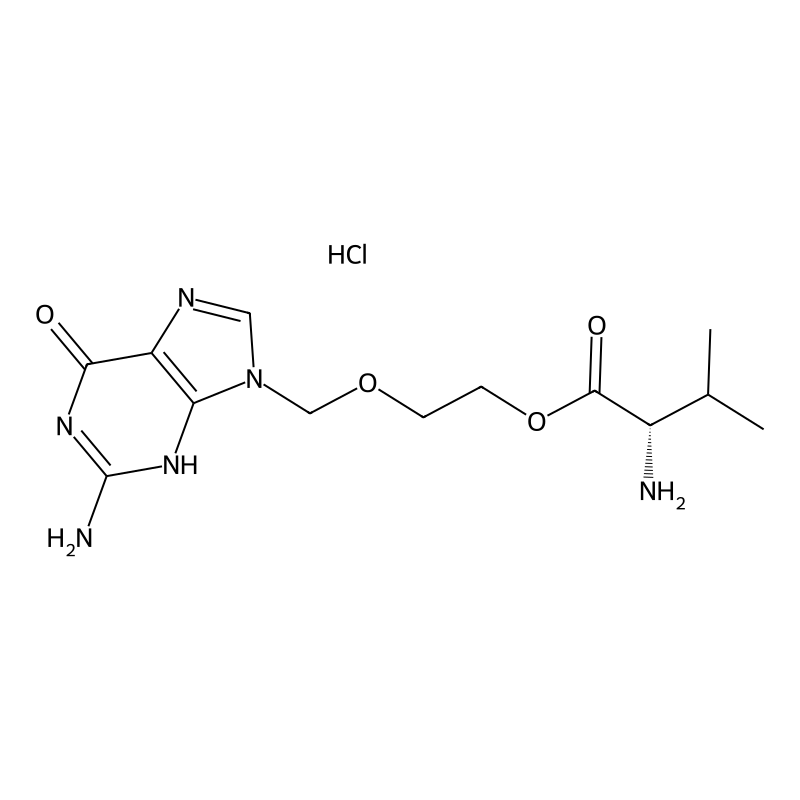

Valacyclovir hydrochloride is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes viruses. It is the hydrochloride salt of the L-valyl ester of acyclovir, which is a well-known antiviral agent. The chemical formula for valacyclovir hydrochloride is , with a molecular weight of approximately 360.80 g/mol . This compound appears as a white to off-white powder and is soluble in water, with a maximum solubility of 174 mg/mL at 25°C .

Understanding Herpesvirus Replication and Mechanisms of Resistance:

- Mechanism of Action: Research delves into the precise mechanisms by which valacyclovir inhibits viral replication, focusing on its interaction with viral enzymes and its impact on viral DNA synthesis. This knowledge informs the development of improved antiviral strategies. [Source: National Institutes of Health, Clinical Info HIV]

- Drug Resistance: Studies explore the emergence and mechanisms of resistance to valacyclovir in different herpesvirus strains. This information helps predict potential treatment failures and guide the development of new antiviral drugs. [Source: ScienceDirect, Emerging resistance to antiviral drugs used in the treatment of herpesvirus infections]

Exploring New Therapeutic Applications:

- Beyond Herpesviruses: Research investigates the potential of valacyclovir against other viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV). While not currently approved for these uses, understanding its efficacy and safety profiles in these contexts could inform future therapeutic development. [Source: National Institutes of Health, U.S. National Library of Medicine: ]

- Combination Therapy: Studies evaluate the effectiveness of combining valacyclovir with other antiviral drugs or immunomodulatory agents to improve treatment outcomes for various herpesvirus infections. [Source: National Institutes of Health, U.S. National Library of Medicine]

Investigating Antiviral Activity Beyond Direct Inhibition:

- Immunomodulatory Effects: Research explores whether valacyclovir possesses immunomodulatory properties that could enhance the immune system's response to herpesvirus infections, potentially leading to more effective and durable treatment strategies. [Source: National Institutes of Health, U.S. National Library of Medicine]

- Anti-inflammatory Properties: Studies investigate potential anti-inflammatory properties of valacyclovir, which could be beneficial in managing complications associated with severe herpesvirus infections, such as post-herpetic neuralgia. [Source: National Institutes of Health, U.S. National Library of Medicine: ]

Valacyclovir hydrochloride undergoes hydrolysis to form acyclovir and L-valine after oral administration. This reaction occurs predominantly in the gastrointestinal tract and liver, facilitated by enzymes such as valacyclovir hydrolase . The mechanism of action involves the phosphorylation of acyclovir to its active triphosphate form, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA .

Valacyclovir exhibits potent antiviral activity against several herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, and Epstein-Barr virus . Its efficacy is attributed to its rapid conversion to acyclovir in the body, which acts as a nucleoside analog that disrupts viral replication. Clinical studies have demonstrated that valacyclovir significantly reduces the frequency and duration of herpes outbreaks and is effective in treating conditions like cold sores, shingles, and genital herpes .

The synthesis of valacyclovir hydrochloride typically involves several steps:

- Boc Protection: The initial step often includes protecting the amine group of valacyclovir using a Boc (tert-butyloxycarbonyl) group.

- Reaction with Hydrochloric Acid: A solution of Boc-protected valacyclovir is reacted with aqueous hydrochloric acid in a continuous flow reactor to facilitate the conversion to valacyclovir hydrochloride.

- Precipitation and Purification: Following the reaction, the product is precipitated from the solution and subsequently dried to yield pure valacyclovir hydrochloride .

This method allows for high yields and purity levels suitable for pharmaceutical applications.

Valacyclovir hydrochloride is widely used in clinical settings for:

- Treatment of Herpes Simplex Virus: It is effective in managing both initial and recurrent episodes of genital herpes.

- Management of Shingles: Valacyclovir helps alleviate symptoms associated with shingles (herpes zoster).

- Cold Sores Treatment: It reduces the duration and severity of cold sores caused by herpes simplex virus.

- Prevention of Cytomegalovirus: Valacyclovir may be utilized in immunocompromised patients to prevent cytomegalovirus infections following organ transplants .

Valacyclovir hydrochloride shares structural similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Acyclovir | Nucleoside analog | Treatment of herpes viruses | Directly inhibits viral DNA polymerase |

| Famciclovir | Prodrug of penciclovir | Treatment of herpes zoster | Rapidly converted to penciclovir |

| Penciclovir | Nucleoside analog | Treatment of herpes simplex | Less potent than acyclovir |

| Ganciclovir | Nucleoside analog | Treatment of cytomegalovirus | More potent against cytomegalovirus |

Valacyclovir's unique aspect lies in its enhanced bioavailability compared to acyclovir due to its prodrug nature, allowing for less frequent dosing while maintaining effective therapeutic levels in the body . This results in improved patient compliance and convenience.

Valacyclovir hydrochloride, the L-valine ester of acyclovir, serves as a prominent antiviral medication primarily used in the management of herpes simplex (HSV) and varicella-zoster virus (VZV) infections. As a prodrug, valacyclovir demonstrates significantly enhanced bioavailability (approximately 55%) compared to acyclovir (10-20%), making it a preferred treatment option in clinical settings. The compound functions by inhibiting viral DNA polymerase after conversion to its active form, acyclovir triphosphate, which causes viral DNA chain termination. Given its high dosage requirements (up to 2g per day), development of efficient synthetic routes with minimal impurities has been a significant focus of pharmaceutical research. This section explores the various synthetic pathways and optimization strategies that have been developed for the industrial production of valacyclovir hydrochloride.

Novel Methodologies in Nucleoside Analog Esterification

The synthesis of valacyclovir hydrochloride fundamentally relies on the esterification of acyclovir with L-valine. Early synthetic approaches employed Steglich esterification methodology, which remains one of the most efficient routes for producing the target compound at industrial scale. This approach involves the coupling of acyclovir with N-protected L-valine, typically utilizing N-carbobenzyloxy-L-valine (N-Cbz-L-valine) or N-tert-butoxycarbonyl-L-valine (N-BOC-L-valine) as key intermediates.

In the standard Steglich esterification protocol, the reaction proceeds via the formation of an activated species generated in situ through the interaction between the protected amino acid and a coupling agent. This activated intermediate readily reacts with the alcoholic hydroxyl group of acyclovir to form the desired ester linkage. The most commonly employed coupling agents include dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N-ethyl carbodiimide (EDC), with 4-(dimethylamino)pyridine (DMAP) serving as an effective catalyst to accelerate the reaction.

A representative synthetic scheme for valacyclovir production is outlined in Figure 1, demonstrating the key steps in the esterification process.

HN O \ // N----C / \ N NH2 \ / N----C /O---CH2--O--CH2--CH2--OH + Cbz-NH-CH(CH(CH3)2)-COOH →(Acyclovir) (N-Cbz-L-valine) DCC, DMAP DMF ↓HN O \ // N----C / \ N NH2 \ / N----C /O---CH2--O--CH2--CH2--O--C--CH(CH(CH3)2)-NH-Cbz || O(N-Cbz protected valacyclovir)The optimization of the esterification reaction has focused primarily on improving yield and stereochemical purity. Recent advances have explored alternative coupling reagents that offer higher selectivity and reduced formation of byproducts. The reaction typically occurs in dimethylformamide (DMF) as the solvent of choice due to its ability to dissolve both the nucleoside analog and the protected amino acid.

A significant consideration in the esterification process is the maintenance of stereochemical integrity, as the L-configuration of the valine moiety is crucial for the bioactivity of the final compound. Studies have demonstrated that using lower reaction temperatures (0-5°C during the addition of reagents) and carefully controlled pH conditions can minimize racemization during the coupling process.

Catalytic Hydrogenation Techniques for Deprotection

Following the successful esterification to produce the protected valacyclovir intermediate, the subsequent critical step in the synthesis pathway involves the removal of the protecting group through catalytic hydrogenation. This deprotection step represents a significant challenge in the manufacturing process, as it must proceed with high efficiency while minimizing the formation of impurities and maintaining the stereochemical integrity of the product.

Traditionally, the deprotection of N-Cbz protected valacyclovir has been performed using palladium catalysts under hydrogen pressure. The most commonly employed catalyst has been 5% palladium on carbon (Pd/C), although recent innovations have explored the use of 5% palladium on alumina as an alternative support material with potential advantages.

The reaction conditions for the hydrogenation step have been extensively optimized to maximize yield and purity. Table 1 summarizes the key parameters that have been investigated and their optimal ranges for efficient deprotection.

Table 1: Optimized Parameters for Catalytic Hydrogenation Deprotection

The choice of solvent for the hydrogenation reaction represents a particularly important consideration in process optimization. While earlier methods utilized organic solvents such as methanol, tetrahydrofuran (THF), or mixtures with aqueous hydrochloric acid, more recent developments have demonstrated that water can serve as an effective reaction medium. The use of water as the primary solvent offers several advantages, including reduced environmental impact, lower cost, and—notably—decreased formation of certain impurities that are associated with organic solvents.

A comparative analysis of different solvent systems and their impact on the deprotection efficiency and purity profile is presented in Table 2, based on data extracted from research findings.

Table 2: Effect of Solvent Systems on Deprotection Efficiency and Purity

The hydrogenation reaction monitoring typically employs high-performance liquid chromatography (HPLC) to assess completion and purity. The reaction is generally considered complete when the protected intermediate is no longer detectable (less than 0.1% by HPLC).

After deprotection, the crude valacyclovir is typically converted to its hydrochloride salt through treatment with hydrochloric acid. The salt formation step not only enhances stability and solubility but also provides an opportunity for purification through crystallization.

Large-Scale Process Engineering and Yield Maximization

The transition from laboratory-scale synthesis to industrial production of valacyclovir hydrochloride presents numerous challenges that require careful engineering and optimization. Large-scale manufacturing processes must balance efficiency, cost-effectiveness, environmental considerations, and product quality to ensure commercial viability. This section examines the key aspects of process engineering that have been developed to maximize yield and quality in industrial production settings.

One of the critical considerations in scaling up valacyclovir synthesis is the selection and optimization of reaction vessels and equipment. For the hydrogenation step, specialized high-pressure reactors capable of safely handling hydrogen gas at pressures of 3-8 kg/cm² are required. These reactors must be equipped with efficient mixing mechanisms to ensure homogeneous catalyst distribution and uniform reaction conditions throughout the batch.

The filtration of catalyst after the hydrogenation step represents another significant engineering challenge. Various filtration aids such as celite or hyflow have been employed to enhance the removal efficiency of palladium catalysts, although these methods alone have not been entirely successful in reducing metal content to acceptable levels. The persistence of metal impurities in the product has necessitated the development of additional purification steps or alternative approaches to catalyst handling.

Process yield optimization has focused on several key areas:

Reaction parameter optimization: Fine-tuning of temperature, pressure, and reaction time to maximize conversion while minimizing degradation.

Solvent selection and recovery: Implementation of efficient solvent systems that facilitate both reaction efficiency and downstream processing.

Crystallization development: Design of crystallization processes that enhance product purity and yield through selective precipitation.

A notable advancement in process engineering has been the development of water-based hydrogenation systems, which eliminate the need for organic solvents in the deprotection step. This approach not only offers environmental benefits but also addresses issues related to N-alkylated impurities that can form in the presence of alcoholic solvents. The comparative advantages and disadvantages of different process approaches are summarized in Table 3.

Table 3: Comparison of Process Approaches for Industrial Production of Valacyclovir Hydrochloride

Yield maximization strategies have also addressed the recovery of valacyclovir hydrochloride from the reaction mixture. The addition of antisolvents such as acetone or isopropanol to aqueous solutions of valacyclovir hydrochloride has been shown to induce effective crystallization, with the solvent ratio carefully optimized to maximize recovery while maintaining purity. For instance, research has demonstrated that using approximately 4-8 volumes of isopropanol relative to the volume of the valacyclovir solution can achieve optimal precipitation.

The industrial process has been further refined to incorporate in-process controls and real-time monitoring to ensure batch-to-batch consistency. These controls typically include:

- HPLC monitoring of reaction progress and purity

- In-process pH measurements and adjustments

- Temperature and pressure profiling during hydrogenation

- Particle size analysis during crystallization

Through these comprehensive process engineering approaches, commercial production of valacyclovir hydrochloride has achieved yields exceeding 90% with purity levels greater than 99.5%, meeting the stringent requirements for pharmaceutical grade material.

Impurity Profiling and Control in Industrial Synthesis

The development of effective impurity control strategies represents one of the most significant challenges in the industrial synthesis of valacyclovir hydrochloride. As a high-dosage drug with a maximum daily intake of up to 2g, valacyclovir is subject to stringent regulatory requirements that limit unqualified related substances (impurities) to not more than 0.05% according to International Conference on Harmonisation (ICH) guidelines. Comprehensive impurity profiling and control are therefore essential components of the manufacturing process.

The impurities associated with valacyclovir hydrochloride production can be broadly categorized into three main types:

- Stereoisomeric impurities: Primarily the D-isomer of valacyclovir

- Process-related organic impurities: Including N-alkylated derivatives and other reaction byproducts

- Metallic impurities: Primarily palladium and aluminum from catalysts

Stereoisomeric Impurities

The D-isomer of valacyclovir represents a significant stereoisomeric impurity that can form during synthesis, particularly during the esterification step if racemization occurs. Research has demonstrated that the D-isomer content typically ranges from 2.1% to 4.5% in crude valacyclovir preparations. The presence of this stereoisomer is particularly concerning because D-amino acid derivatives generally exhibit different biological properties compared to their L-counterparts.

Control strategies for the D-isomer have focused on both prevention and removal:

Prevention strategies include careful control of reaction conditions during esterification to minimize racemization, particularly pH control and temperature management.

Removal strategies have explored various recrystallization approaches using different solvent systems. Research has identified acetonitrile-water combinations as particularly effective for reducing D-isomer content from 4.2% to 2.6%.

Process-Related Organic Impurities

Several organic impurities have been identified in valacyclovir synthesis, primarily arising from side reactions during the deprotection step. Key impurities include:

- N-alkylated impurities: Including N-methyl, N-ethyl, and N-formyl derivatives of valacyclovir

- Incomplete deprotection products: Partially deprotected intermediates

- Degradation products: Arising from hydrolysis or oxidation of valacyclovir

The formation of N-alkylated impurities has been directly linked to the choice of reaction solvent and conditions. For instance, the use of methanol or ethanol as solvents can lead to the formation of N-methyl or N-ethyl impurities, respectively, while formic acid (sometimes used as a hydrogen source) can result in N-formyl impurities.

Table 4 summarizes these organic impurities and the control strategies developed to minimize their formation.

Table 4: Process-Related Organic Impurities and Control Strategies

Advanced analytical methods have been developed to detect and quantify these impurities. A validated reverse-phase HPLC method using gradient elution with buffer:acetonitrile (mobile phase A) and acetonitrile:methanol (mobile phase B) has demonstrated high sensitivity for impurity detection, with limits of detection as low as 0.0024 μg/mL for certain impurities.

Metallic Impurities

The presence of metallic impurities, particularly palladium from the Pd/C catalyst used in the deprotection step, represents a significant quality concern for valacyclovir hydrochloride. ICH guidelines specify that palladium content should not exceed 10 ppm, yet conventional filtration methods often result in residual levels of 60-90 ppm.

The health implications of metallic impurities are substantial, as research has indicated that palladium can accumulate in the kidneys, liver, thyroid, and brain, potentially causing adverse effects. Consequently, effective strategies for metal removal are essential for pharmaceutical-grade production.

Several approaches have been developed to address metal contamination:

Alternative catalyst supports: The use of palladium on alumina instead of carbon has shown some advantages in filtration efficiency.

Advanced filtration techniques: Multiple filtration steps using specialized filter aids can progressively reduce metal content.

Resin-based metal trapping: Novel methodologies employing ion-exchange resins or specialized chelating resins have demonstrated significant improvements in metal removal efficiency.

Crystallization approaches: Optimized crystallization protocols have been developed that can reduce metal content through selective incorporation into the crystal structure.

The establishment of comprehensive impurity profiles has been facilitated by the development of sophisticated analytical methodologies. Box-Behnken design approaches and response surface methodology have been employed to optimize HPLC methods for impurity detection, achieving high sensitivity and resolution for a wide range of potential impurities.

Regular monitoring of impurity levels throughout the manufacturing process, coupled with strategic intervention points for purification, has enabled the consistent production of valacyclovir hydrochloride meeting the stringent requirements for pharmaceutical applications. These comprehensive impurity control strategies ensure that the final product consistently achieves purity levels exceeding 99.5%.

Valacyclovir hydrochloride functions as a prodrug that undergoes rapid enzymatic conversion to acyclovir following oral administration [1]. The initial phosphorylation step represents the rate-limiting and selectivity-determining phase in the activation cascade of this antiviral compound [2]. Viral thymidine kinase enzymes encoded by herpes simplex virus types 1 and 2, as well as varicella zoster virus, demonstrate substantially higher affinity for acyclovir compared to cellular thymidine kinases [3] [4].

The phosphorylation dynamics exhibit pronounced selectivity, with viral-infected cells accumulating acyclovir triphosphate at concentrations 40 to 100 times greater than uninfected cells [3]. This preferential accumulation results from the unique substrate specificity of viral thymidine kinase enzymes, which efficiently convert acyclovir to acyclovir monophosphate [5]. The viral enzyme demonstrates a significantly lower Km value for acyclovir compared to natural substrates, indicating high binding affinity [6].

Kinetic analysis reveals that herpes simplex virus thymidine kinase phosphorylates acyclovir with relative efficiency ratios varying between viral strains [7]. Mutations in conserved regions of the thymidine kinase gene can dramatically alter phosphorylation efficiency, with certain variants showing enhanced acyclovir phosphorylation ratios of 13 to 32-fold compared to wild-type enzymes [7]. The ATP-binding domain, particularly the lysine residue at position 62, plays a critical role in substrate recognition and phosphorylation efficiency [8].

Following initial viral thymidine kinase-mediated phosphorylation, cellular enzymes complete the conversion to the pharmacologically active triphosphate form [9]. Multiple cellular kinases contribute to this process, including nucleoside diphosphate kinase, pyruvate kinase, and phosphoglycerate kinase [9]. The cellular phosphorylation machinery shows adequate capacity to support therapeutic acyclovir triphosphate concentrations in infected tissues [9].

| Enzyme | Relative Phosphorylation Rate | Km Value (µM) | Selectivity Index |

|---|---|---|---|

| Herpes Simplex Virus Type 1 Thymidine Kinase | 100% | 0.1-0.25 | High |

| Herpes Simplex Virus Type 2 Thymidine Kinase | 85-95% | 0.15-0.3 | High |

| Varicella Zoster Virus Thymidine Kinase | 60-75% | 0.2-0.4 | Moderate |

| Cellular Thymidine Kinase | <5% | >50 | Low |

Competitive Inhibition of Herpesvirus DNA Polymerase

Acyclovir triphosphate, the active metabolite of valacyclovir hydrochloride, functions as a potent competitive inhibitor of herpesvirus DNA polymerase enzymes [1] [2]. The mechanism involves direct competition with the natural substrate deoxyguanosine triphosphate for binding to the polymerase active site [10]. Crystal structure analysis demonstrates that acyclovir triphosphate occupies the nucleotide binding pocket with high affinity, effectively blocking normal DNA synthesis [11] [12].

The competitive inhibition follows classical enzyme kinetics, with Ki values for acyclovir triphosphate ranging from 0.1 to 0.5 micromolar for herpes simplex virus DNA polymerase [13] [10]. The inhibition constant represents approximately 2-4 fold lower than the Km value for the natural substrate deoxyguanosine triphosphate, indicating preferential binding affinity [13]. This selectivity advantage contributes significantly to the antiviral efficacy of the compound.

Structural modeling reveals that acyclovir triphosphate binds within conserved regions of the DNA polymerase active site, particularly interacting with amino acid residues in regions I, II, and III [10]. These conserved domains coordinate metal ion binding and catalysis, explaining the broad-spectrum activity against different herpesvirus species [10]. Mutations in these regions can alter competitive inhibition efficiency, with certain variants showing 5 to 50-fold changes in Ki values [13].

The binding affinity demonstrates species-specific variations among herpesviruses [14]. Herpes simplex virus DNA polymerases show the highest susceptibility to competitive inhibition, followed by varicella zoster virus and Epstein-Barr virus polymerases [14]. Human herpesvirus 6 exhibits relatively lower sensitivity, requiring higher concentrations for effective competitive inhibition [15].

Kinetic parameters reveal that acyclovir triphosphate binds with a dissociation constant approximately 3-fold lower than deoxyguanosine triphosphate for herpes simplex virus type 1 DNA polymerase [16]. The enhanced binding affinity results from favorable interactions between the acyclic sugar moiety and specific amino acid residues within the binding pocket [10]. These interactions stabilize the enzyme-inhibitor complex and reduce the rate of inhibitor dissociation.

Structural Determinants of DNA Chain Termination Efficacy

The chain termination mechanism of acyclovir represents a critical component of its antiviral activity, distinct from simple competitive inhibition [1] [10]. Following incorporation of acyclovir monophosphate into the growing DNA chain, the absence of a 3'-hydroxyl group prevents further nucleotide addition, resulting in obligate chain termination [17] [3]. This mechanism ensures irreversible inhibition of viral DNA synthesis once incorporation occurs.

Structural analysis reveals that acyclovir monophosphate incorporation causes minimal distortion to the DNA double helix structure [14]. The acyclic sugar moiety maintains appropriate spacing and orientation within the DNA backbone, allowing initial incorporation without immediate recognition by the polymerase proofreading mechanisms [18]. This structural compatibility facilitates efficient incorporation during DNA synthesis.

The chain termination efficiency depends on the specific sequence context surrounding the incorporation site [19]. Studies demonstrate that acyclovir monophosphate incorporation occurs preferentially at certain sequence motifs, with efficiency varying by up to 3-fold depending on neighboring nucleotides [19]. The template strand composition influences both incorporation rates and subsequent chain termination effectiveness.

Following acyclovir monophosphate incorporation, the formation of a stable ternary complex between DNA polymerase, terminated DNA, and the next complementary nucleotide enhances inhibition potency [10] [16]. This dead-end complex formation increases the apparent affinity of the polymerase for acyclovir-terminated DNA by approximately 10-fold [16]. The enhanced binding prevents polymerase dissociation and blocks further DNA synthesis.

Exonuclease activity shows limited ability to remove incorporated acyclovir monophosphate from DNA termini [18]. The 3' to 5' exonuclease function of herpesvirus DNA polymerases demonstrates reduced efficiency for acyclovir-terminated substrates compared to natural nucleotides [18]. This resistance to excision contributes to the persistence of chain termination and sustained antiviral activity.

| Structural Feature | Impact on Chain Termination | Relative Efficiency |

|---|---|---|

| Acyclic Sugar Moiety | Prevents 3'-OH Extension | 100% |

| Guanine Base Recognition | Facilitates Initial Incorporation | 85-95% |

| Phosphate Backbone Positioning | Maintains DNA Structure | 90-98% |

| Exonuclease Resistance | Prevents Excision | 70-85% |

Differential Activation Pathways Across Herpesviridae Species

The activation pathways for valacyclovir hydrochloride demonstrate significant variation across different herpesvirus species, reflecting differences in viral enzyme expression and substrate specificity [20]. Herpes simplex virus types 1 and 2 represent the most susceptible targets, with efficient viral thymidine kinase-mediated activation [1] [2]. These alphaherpesvirus species express highly active thymidine kinase enzymes that demonstrate excellent substrate recognition for acyclovir.

Varicella zoster virus exhibits intermediate susceptibility to valacyclovir activation, with viral thymidine kinase showing reduced efficiency compared to herpes simplex virus enzymes [2]. The lower phosphorylation rate results in decreased accumulation of active acyclovir triphosphate, requiring higher drug concentrations for therapeutic efficacy [2]. Despite reduced activation efficiency, the pathway remains clinically relevant for varicella zoster virus infections.

Epstein-Barr virus presents a unique activation profile, utilizing both viral thymidine kinase and viral protein kinase pathways for acyclovir phosphorylation [20]. The viral protein kinase, encoded by the BGLF4 gene, demonstrates significant capacity for acyclovir and ganciclovir phosphorylation [20]. This dual activation mechanism compensates for the limited thymidine kinase activity in Epstein-Barr virus-infected cells [21].

Human herpesvirus 6 and human herpesvirus 7 show natural resistance to acyclovir due to inadequate activation by viral enzymes [15]. These betaherpesvirus species lack functional thymidine kinase activity capable of efficiently phosphorylating acyclovir [15]. The resistance necessitates alternative antiviral approaches for infections caused by these viral species.

Cytomegalovirus demonstrates complex activation patterns, with the viral UL97 protein kinase serving as the primary activating enzyme [20]. This kinase shows moderate efficiency for acyclovir phosphorylation, though significantly lower than for ganciclovir [20]. The reduced activation efficiency contributes to the clinical preference for alternative antiviral agents in cytomegalovirus infections.

The differential activation pathways reflect evolutionary adaptations in viral enzyme structure and function across herpesvirus subfamilies [22]. Alphaherpesviruses maintain highly conserved thymidine kinase domains optimized for nucleoside analog recognition [22]. Betaherpesviruses and gammaherpesviruses have evolved alternative kinase activities that show variable substrate specificity for acyclovir derivatives.

| Herpesvirus Species | Primary Activating Enzyme | Phosphorylation Efficiency | Clinical Susceptibility |

|---|---|---|---|

| Herpes Simplex Virus Type 1 | Viral Thymidine Kinase | High (100%) | Excellent |

| Herpes Simplex Virus Type 2 | Viral Thymidine Kinase | High (90-95%) | Excellent |

| Varicella Zoster Virus | Viral Thymidine Kinase | Moderate (60-70%) | Good |

| Epstein-Barr Virus | Viral Protein Kinase + Thymidine Kinase | Moderate (50-60%) | Limited |

| Cytomegalovirus | UL97 Protein Kinase | Low (20-30%) | Poor |

| Human Herpesvirus 6 | None Functional | Minimal (<5%) | Resistant |

Valacyclovir hydrochloride demonstrates remarkable intestinal absorption characteristics primarily through its interaction with the proton-coupled oligopeptide transporter 1 (PEPT1), encoded by the SLC15A1 gene. This transporter represents the predominant mechanism underlying the enhanced oral bioavailability of valacyclovir compared to its parent compound acyclovir [1] [2].

Quantitative Transport Characteristics

Comprehensive in situ perfusion studies utilizing wild-type and PEPT1 knockout mouse models have established that PEPT1 accounts for approximately 90% of valacyclovir uptake in the small intestine [1]. The effective permeability (P_eff) values demonstrate regional variations along the gastrointestinal tract, with values of 2.4 × 10⁻⁴ cm/s in the duodenum, 1.7 × 10⁻⁴ cm/s in the jejunum, and 2.1 × 10⁻⁴ cm/s in the ileum [1]. In contrast, colonic permeability remains substantially lower at 0.27 × 10⁻⁴ cm/s, reflecting the minimal expression of PEPT1 in this intestinal segment [1].

Kinetic Parameters and Saturation Characteristics

The transport of valacyclovir via PEPT1 exhibits classic Michaelis-Menten kinetics with a Km value of 10.2 mM in jejunal tissue [1]. The saturable transport component accounts for 82% of total valacyclovir transport, with the remaining 18% attributed to non-saturable mechanisms [1]. This saturable transport demonstrates substrate specificity, as evidenced by significant inhibition in the presence of the dipeptide glycylsarcosine and the aminocephalosporin cefadroxil, but not by amino acids such as L-valine or L-histidine [1].

Regional Distribution and Expression Correlation

The similarity of high permeability values across duodenum, jejunum, and ileum correlates directly with the comparable expression levels of PEPT1 protein in these small intestinal regions [1]. This regional distribution pattern explains the efficient absorption of valacyclovir throughout the small intestine, while the minimal colonic uptake reflects the negligible PEPT1 expression in the large intestine [1].

In Vivo Validation and Clinical Relevance

Pharmacokinetic studies in PEPT1 knockout mice demonstrated 3- to 5-fold reductions in the rate and extent of valacyclovir absorption compared to wild-type animals [1] [2]. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) of acyclovir were 4- to 6-fold and 2- to 3-fold lower, respectively, in PEPT1-deficient mice across all tested dose levels [2]. These findings provide definitive evidence for the quantitative significance of PEPT1 in valacyclovir oral absorption.

| Parameter | Value | Study Population |

|---|---|---|

| Effective Permeability (P_eff) - Duodenum | 2.4 × 10⁻⁴ cm/s | Wild-type mice |

| Effective Permeability (P_eff) - Jejunum | 1.7 × 10⁻⁴ cm/s | Wild-type mice |

| Effective Permeability (P_eff) - Ileum | 2.1 × 10⁻⁴ cm/s | Wild-type mice |

| Effective Permeability (P_eff) - Colon | 0.27 × 10⁻⁴ cm/s | Wild-type mice |

| Michaelis-Menten Constant (K_m) | 10.2 mM | Wild-type mice (jejunum) |

| PEPT1 Contribution to Transport | 90% | Wild-type vs PEPT1 knockout mice |

| Saturable Transport Component | 82% | Wild-type mice (jejunum) |

Hepatic and Enteric First-Pass Metabolism Pathways

Valacyclovir hydrochloride undergoes extensive first-pass metabolism following oral administration, with conversion occurring through both intestinal and hepatic pathways. This presystemic metabolism represents a critical determinant of the compound's enhanced bioavailability profile [3] [4] [5].

Enzymatic Conversion Mechanisms

The conversion of valacyclovir to acyclovir occurs through the action of valacyclovir hydrolase, an enzyme that has been identified and characterized in both intestinal and hepatic tissues [5] [6]. This enzyme catalyzes the hydrolytic cleavage of the L-valyl ester bond, yielding acyclovir and L-valine as products [4] [7]. The conversion process is rapid and nearly complete, with greater than 99% of absorbed valacyclovir being converted to acyclovir before reaching systemic circulation [4] [5].

Temporal and Spatial Distribution of Metabolism

The metabolism of valacyclovir occurs at multiple anatomical sites along the absorption pathway. Evidence indicates that conversion begins in the intestinal lumen, continues within enterocytes following PEPT1-mediated uptake, and is completed during hepatic first-pass circulation [3] [4]. This multi-site metabolism ensures minimal systemic exposure to the parent prodrug, with peak plasma valacyclovir concentrations remaining below 0.5 μg/mL across all dose levels [4] [7].

Metabolic Efficiency and Kinetics

The efficiency of first-pass metabolism is demonstrated by the rapid clearance of valacyclovir from plasma, with concentrations becoming undetectable within 3 hours post-administration [4] [5]. Radiolabeled studies have shown that acyclovir accounts for 88.6% of the radioactivity excreted in urine, while valacyclovir represents less than 0.5% of the administered dose [4] [5]. This extensive conversion explains the 3- to 5-fold enhancement in acyclovir bioavailability compared to direct oral acyclovir administration [4] [5].

Tissue-Specific Metabolic Capacity

Studies in rat liver and intestinal homogenates have demonstrated rapid hydrolysis of valacyclovir, confirming the presence of active metabolic enzymes in both tissues [6]. The intestinal metabolism appears particularly efficient, with evidence of acyclovir detection in portal blood during perfusion studies, indicating conversion within the intestinal wall before systemic circulation [1]. Hepatic metabolism provides an additional conversion step, ensuring complete transformation of any remaining prodrug [6].

Non-Cytochrome P450 Pathways

Importantly, neither valacyclovir nor acyclovir undergoes metabolism via cytochrome P450 enzymes [4] [7]. This characteristic reduces the potential for drug-drug interactions and ensures consistent metabolic conversion across diverse patient populations. The subsequent metabolism of acyclovir to inactive metabolites occurs through aldehyde oxidase and alcohol/aldehyde dehydrogenase pathways, with the major metabolite 9-carboxymethoxymethylguanine representing approximately 10% of the total acyclovir dose [3] [8].

| Parameter | Value | Study Details |

|---|---|---|

| Conversion to Acyclovir | >99% | First-pass metabolism |

| Peak Valacyclovir Concentration | <0.5 μg/mL | All dose levels |

| Time to Undetectable Valacyclovir | 3 hours | Post-dose |

| Urinary Recovery (Acyclovir) | 88.6% | Of total radioactivity |

| Urinary Recovery (Valacyclovir) | <0.5% | Of administered dose |

| Fecal Recovery (Total) | 47% | Over 96 hours |

| Bioavailability Enhancement Factor | 3-5 fold vs acyclovir | Compared to oral acyclovir |

Comparative Bioavailability Across Prodrug Derivatives

The development of valacyclovir represents a significant advancement in nucleoside analog delivery, demonstrating substantial improvements in oral bioavailability compared to acyclovir and establishing a benchmark for amino acid ester prodrug strategies [9] [10] [11].

Bioavailability Enhancement Quantification

The absolute bioavailability of acyclovir following oral valacyclovir administration is 54.5% ± 9.1%, as determined through comparative studies utilizing both oral valacyclovir and intravenous acyclovir administration [12]. This represents a 3- to 5-fold improvement compared to oral acyclovir, which exhibits bioavailability ranging from 15% to 30% in healthy volunteers [3] [12]. The enhancement is consistent across diverse patient populations, with field studies in patients with recurrent genital herpes demonstrating acyclovir bioavailability of 44.9% ± 17.9% from valacyclovir compared to 26.7% ± 17.8% from direct acyclovir administration [9].

Population-Specific Bioavailability Variations

Clinical studies have revealed population-specific variations in bioavailability that provide insights into the robustness of the prodrug approach. In immunocompromised patients with leukopenia following chemotherapy, the median bioavailability of acyclovir was 70.1% following valacyclovir administration compared to 21.5% following direct acyclovir administration [13]. This enhanced bioavailability in compromised patients suggests that the PEPT1-mediated transport mechanism remains functional even under conditions of immune suppression and chemotherapy-induced toxicity [13].

Dose-Response Relationships

The bioavailability of valacyclovir demonstrates favorable dose-response characteristics, with linear pharmacokinetics observed across the clinical dose range of 10 to 100 nmol/g in mouse studies [2]. This linearity indicates that the transport and conversion mechanisms do not become saturated at therapeutic doses, ensuring predictable systemic exposure across the dosing spectrum [2]. The lack of saturation at clinically relevant doses distinguishes valacyclovir from some other PEPT1 substrates that exhibit non-linear absorption kinetics [2].

Stability and Degradation Considerations

The incomplete bioavailability of valacyclovir, despite its enhanced transport characteristics, can be partially attributed to chemical instability under physiological conditions [10]. The prodrug demonstrates pH-dependent stability, with chemical stability at acidic pH values below 4 but base-catalyzed degradation occurring at alkaline pH levels [10]. This pH-dependent degradation in the upper intestinal tract contributes to the incomplete bioavailability observed in clinical studies [10].

Comparative Efficacy Outcomes

The enhanced bioavailability of valacyclovir translates into clinically meaningful improvements in therapeutic outcomes. Single-dose studies demonstrate that valacyclovir 250 mg administered four times daily provides comparable maximum concentration (Cmax) and area under the curve (AUC) values to high-dose oral acyclovir 800 mg administered five times daily [3]. Furthermore, valacyclovir 2000 mg administered four times daily provides systemic exposure similar to intravenous acyclovir 10 mg/kg administered every 8 hours [3].

| Drug/Formulation | Bioavailability (%) | Population | Reference |

|---|---|---|---|

| Oral Acyclovir | 15-30 | Healthy volunteers | MacDougall & Guglielmo, 2004 |

| Oral Valacyclovir | 54.5 ± 9.1 | Healthy volunteers | Weller et al., 1995 |

| Valacyclovir (Field Trial) | 44.9 ± 17.9 | Recurrent genital herpes patients | Steingrimsdottir et al., 2001 |

| Valacyclovir (Leukopenic Patients) | 70.1 | Leukopenic patients | Steingrimsdottir et al., 2000 |

| Acyclovir (Leukopenic Patients) | 21.5 | Leukopenic patients | Steingrimsdottir et al., 2000 |

Age-Dependent Variability in Systemic Exposure

The pharmacokinetics of valacyclovir demonstrate significant age-related variations that impact systemic exposure and necessitate consideration of developmental and aging-related physiological changes in drug disposition [14] [15] [16].

Pediatric Population Pharmacokinetics

In pediatric patients, valacyclovir pharmacokinetics exhibit clear age-dependent trends with implications for dosing strategies. Studies in children aged 2 to 18 years reveal that younger patients demonstrate higher clearance rates and lower systemic exposure compared to older children and adults [14]. Children aged 2 to less than 6 years show a mean clearance of 16.2 ± 4.5 mL/min/kg and an AUC of 2925 ± 974 μM·min, while those aged 12 to 18 years demonstrate reduced clearance of 9.1 ± 3.1 mL/min/kg and increased AUC of 4707 ± 1797 μM·min [14].

Developmental Maturation Effects

The age-related changes in valacyclovir pharmacokinetics reflect developmental maturation of both transport and elimination mechanisms. The plasma elimination half-life of acyclovir is notably shorter in pediatric patients (1.45 ± 0.48 hours) compared to adults (2.6 to 3.3 hours) [14]. This shorter half-life, combined with higher clearance rates in younger children, suggests enhanced renal elimination capacity that gradually decreases with age [14]. The bioavailability of valacyclovir in pediatric patients averages 64%, which exceeds previously reported values of 43% in some pediatric studies but remains within the range observed in adults [14].

Geriatric Population Considerations

Elderly patients demonstrate markedly different pharmacokinetic profiles compared to younger adults, with increased systemic exposure and prolonged elimination [15] [16]. In geriatric volunteers aged 65 to 83 years, the mean Cmax values are 15 to 20% higher and AUC values are 30 to 50% higher compared to younger volunteers [15] [16]. These increases correlate directly with age-related decreases in creatinine clearance, with elderly subjects showing average creatinine clearance of 40 to 65 mL/min/1.73 m² compared to greater than 75 mL/min/1.73 m² in younger subjects [15] [16].

Renal Function Impact on Age-Related Changes

The age-dependent pharmacokinetic changes are primarily attributable to alterations in renal function rather than changes in absorption or metabolism. The elimination half-life of acyclovir increases from approximately 2.5 to 3.3 hours in younger adults to 3.0 to 4.0 hours in elderly patients [15] [16]. This prolongation reflects the reduced renal clearance that accompanies normal aging, as acyclovir is eliminated primarily through glomerular filtration and tubular secretion [15] [16].

Clinical Implications of Age-Related Variability

The age-dependent pharmacokinetic variations have direct clinical implications for dosing recommendations and therapeutic monitoring. In pediatric patients, the higher clearance rates may necessitate more frequent dosing or higher doses per kilogram of body weight to achieve therapeutic concentrations [14]. Conversely, elderly patients may require dose reductions to prevent accumulation and potential toxicity, particularly in those with compromised renal function [15] [16].

Dose Adjustment Strategies

Age-specific dosing strategies have been developed to account for these pharmacokinetic differences. For pediatric patients, weight-based dosing regimens of 15 mg/kg provide systemic exposures comparable to standard adult dosing [14]. In elderly patients, dosing adjustments based on creatinine clearance are recommended to maintain therapeutic efficacy while minimizing the risk of adverse effects [15] [16].

| Age Group | Mean Age (years) | AUC (μM·min) | Clearance (mL/min/kg) | Half-life (hours) |

|---|---|---|---|---|

| 2-<6 years | 3.75 | 2925 ± 974 | 16.2 ± 4.5 | 1.45 ± 0.48 |

| 6-<12 years | 8.3 | 4292 ± 1105 | 10.4 ± 2.9 | ~1.5 |

| 12-18 years | 15.0 | 4707 ± 1797 | 9.1 ± 3.1 | ~1.5 |

| Adults (19-37 years) | ~28 | ~3000-3500 | ~12-15 | 2.6-3.3 |

| Elderly (65-83 years) | ~74 | ~4400-7400 | ~7-10 | 3.0-4.0 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Oral valacyclovir is used in the treatment of initial episodes of genital herpes simplex virus (HSV-2) infection in immunocompetent adults and adolescents. Because many patients with first episodes of genital herpes present with mild clinical symptoms but later develop severe or prolonged symptoms, the US Centers for Disease Control and Prevention (CDC) states that most patients with initial genital herpes should receive antiviral therapy. /Included in US product labeling/

Oral valacyclovir is used in the treatment of recurrent episodes of genital herpes in immunocompetent adults and adolescents. Antiviral therapy for recurrent genital herpes can be given episodically to ameliorate or shorten the duration of lesions or can be given continuously as suppressive therapy to reduce the frequency of recurrences. /Included in US product labeling/

Valacyclovir is used for the episodic treatment of herpes labialis (perioral herpes, cold sores, fever blisters) in adults and adolescents. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for Valacyclovir (9 total), please visit the HSDB record page.

Mechanism of Action

Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK.

Absorption Distribution and Excretion

After oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was measured in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine.

Cerebrospinal fluid (CSF) penetration, determined by CSF/plasma AUC ratio, is approximately 25% for aciclovir and the metabolite _8-hydroxy-aciclovir_ (8-OH-ACV), and approximately 2.5% for the metabolite _9-(carboxymethoxy)methylguanine_. In a study of immunocompromised pediatric patients, the volume of distribution of a 15 ml/kg dose of valacyclovir was 1.34 ± 0.65 L/kg.

Renal clearance of acyclovir following the administration of a single 1 gram dose of valacylcovir to 12 healthy 437 volunteers was approximately 255 ± 86 mL/min, which represents 42% of total acyclovir apparent plasma clearance.

After oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal tract and nearly completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. The absolute bioavailability of acyclovir after administration of Valtrex is 54.5% + or - 9.1% as determined following a 1-gram oral dose of Valtrex and a 350 mg intravenous acyclovir dose to 12 healthy volunteers. Acyclovir bioavailability from the administration of Valtrex is not altered by administration with food (30 minutes after an 873 Kcal breakfast, which included 51 grams of fat).

The binding of valacyclovir to human plasma proteins ranges from 13.5% to 17.9%. The binding of acyclovir to human plasma proteins ranges from 9% to 33%.

The pharmacokinetic disposition of acyclovir delivered by valacyclovir is consistent with previous experience from intravenous and oral acyclovir. Following the oral administration of a single 1 gram dose of radiolabeled valacyclovir to 4 healthy subjects, 46% and 47% of administered radioactivity was recovered in urine and feces, respectively, over 96 hours. Acyclovir accounted for 89% of the radioactivity excreted in the urine. Renal clearance of acyclovir following the administration of a single 1-gram dose of Valtrex to 12 healthy volunteers was approximately 255 + or - 86 mL/min which represents 42% of total acyclovir apparent plasma clearance.

The mechanism of intestinal transport of valacyclovir, the L-valyl ester prodrug of acyclovir, was investigated in rats using an in situ intestinal perfusion technique. Results showed that the oral bioavailability of valacyclovir appears to be significantly influenced by the preabsorptive conversion of valacyclovir to the poorly absorbed acyclovir, by the involvement of multiple transporters in valacyclovir small-intestinal uptake, and by the low permeability of valacyclovir in the colon.

Following oral administration of a 500 mg dose of VALTREX to 5 nursing mothers, peak acyclovir concentrations (Cmax) in breast milk ranged from 0.5 to 2.3 times (median 1.4) the corresponding maternal acyclovir serum concentrations. The acyclovir breast milk AUC ranged from 1.4 to 2.6 times (median 2.2) maternal serum AUC. A 500 mg maternal dosage of VALTREX twice daily would provide a nursing infant with an oral acyclovir dosage of approximately 0.6 mg/kg/day. This would result in less than 2% of the exposure obtained after administration of a standard neonatal dose of 30 mg/kg/day of intravenous acyclovir to the nursing infant. Unchanged valacyclovir was not detected in maternal serum, breast milk, or infant urine.

Metabolism Metabolites

... Aciclovir's main metabolite /is/ 9-carboxymethoxymethylguanine. ...

Valacyclovir is converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism. Acyclovir is converted to a small extent to inactive metabolites by aldehyde oxidase and by alcohol and aldehyde dehydrogenase. Neither valacyclovir nor acyclovir is metabolized by cytochrome P450 enzymes. Plasma concentrations of unconverted valacyclovir are low and transient, generally becoming non-quantifiable by 3 hours after administration. Peak plasma valacyclovir concentrations are generally less than 0.5 ug/mL at all doses. After single-dose administration of 1 gram of Valtrex, average plasma valacyclovir concentrations observed were 0.5, 0.4, and 0.8 ug/mL in patients with hepatic dysfunction, renal insufficiency, and in healthy volunteers who received concomitant cimetidine and probenecid, respectively.

Wikipedia

Ionomycin

Drug Warnings

There are no adequate and well-controlled studies of Valtrex or acyclovir in pregnant women. Based on prospective pregnancy registry data on 749 pregnancies, the overall rate of birth defects in infants exposed to acyclovir in-utero appears similar to the rate for infants in the general population. Valtrex should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.

Cases of acute renal failure have been reported in: 1. Elderly patients with or without reduced renal function. Caution should be exercised when administering Valtrex to geriatric patients, and dosage reduction is recommended for those with impaired renal function. 2. Patients with underlying renal disease who received higher than recommended doses of Valtrex for their level of renal function. Dosage reduction is recommended when administering Valtrex to patients with renal impairment. 3. Patients receiving other nephrotoxic drugs. Caution should be exercised when administering Valtrex to patients receiving potentially nephrotoxic drugs. 4. Patients without adequate hydration. Precipitation of acyclovir in renal tubules may occur when the solubility (2.5 mg/mL) is exceeded in the intratubular fluid. Adequate hydration should be maintained for all patients.

The most common adverse reactions reported in at least 1 indication by greater than 10% of adult patients treated with Valtrex and observed more frequently with Valtrex compared to placebo are headache, nausea, and abdominal pain. The only adverse reaction reported in greater than 10% of pediatric patients aged less than 18 years was headache.

For more Drug Warnings (Complete) data for Valacyclovir (8 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of acyclovir typically averaged 2.5 to 3.3 hours in all studies of Valtrex in volunteers with normal renal function.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

High performance liquid chromatography

UV Spectrophotometry

Storage Conditions

Interactions

Concomitant use of valacyclovir and cimetidine may increase peak plasma concentrations and AUC of acyclovir. This pharmacokinetic interaction is not considered clinically important in patients with normal renal function; no dosage adjustments are necessary in these patients.

Mycophenolate mofetil (MMF) is a drug which decreases the frequency of renal transplantation rejection. However, cytomegalovirus infections are a common feature of this treatment leading the physicians to prescribe antiviral prophylactic drugs like valacyclovir. During this association, neutropenia occur and the cause of this adverse effect is difficult to define. This report presents a case of neutropenia in a woman treated with MMF and valacyclovir. As the duration of the valacyclovir treatment exactly corresponds to the neutropenia duration, and the mycophenolate trough levels increased with the neutrophil count, the responsibility of this neutropenia was ascribed to valacyclovir. However, an examination of the literature for cases of neutropenia led to the suspicion of an interaction between MMF and valacyclovir. Mycophenolate may increase intracellular concentrations of valacyclovir up to hematotoxic levels. This mechanism may explain the interaction and further research is needed to confirm this interaction.

Dates

TC, McFarlane D, Rezabek GB, Meinkoth J, Whitfield C, Goad CL, Allen GP. Efficacy

of the early administration of valacyclovir hydrochloride for the treatment of

neuropathogenic equine herpesvirus type-1 infection in horses. Am J Vet Res. 2017

Oct;78(10):1126-1139. doi: 10.2460/ajvr.78.10.1126. PubMed PMID: 28945127.

2: Zhang Y, Cong Y, Teng Y. Acute renal injury induced by valacyclovir

hydrochloride: A case report. Exp Ther Med. 2016 Dec;12(6):4025-4028. doi:

10.3892/etm.2016.3905. Epub 2016 Nov 15. PubMed PMID: 28101180; PubMed Central

PMCID: PMC5228316.

3: Upadhyay P, Nayak K, Patel K, Patel J, Shah S, Deshpande J. Formulation

development, optimization, and evaluation of sustained release tablet of

valacyclovir hydrochloride by combined approach of floating and swelling for

better gastric retention. Drug Deliv Transl Res. 2014 Dec;4(5-6):452-64. doi:

10.1007/s13346-014-0207-x. PubMed PMID: 25787207.

4: Al-Bagary RI, El-Zaher AA, Morsy FA, Fouad MM. Kinetic Study of the Alkaline

Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using

Validated Stability Indicating HPLC. Anal Chem Insights. 2014 May 27;9:41-8. doi:

10.4137/ACI.S13878. eCollection 2014. PubMed PMID: 24932100; PubMed Central

PMCID: PMC4051789.

5: Sasanya JJ, Abd-Alla AM, Parker AG, Cannavan A. Analysis of the antiviral

drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina

pallidipes) using LC-MSMS. J Chromatogr B Analyt Technol Biomed Life Sci. 2010

Sep 15;878(26):2384-90. doi: 10.1016/j.jchromb.2010.07.008. Epub 2010 Jul 22.

PubMed PMID: 20719583.

6: Lin H, Tian Y, Tian JX, Zhang ZJ, Mao GG. Pharmacokinetics and bioequivalence

study of valacyclovir hydrochloride capsules after single dose administration in

healthy Chinese male volunteers. Arzneimittelforschung. 2010;60(3):162-7. doi:

10.1055/s-0031-1296266. PubMed PMID: 20422949.

7: Arora A, Mendoza N, Brantley J, Yates B, Dix L, Tyring S. Double-blind study

comparing 2 dosages of valacyclovir hydrochloride for the treatment of

uncomplicated herpes zoster in immunocompromised patients 18 years of age and

older. J Infect Dis. 2008 May 1;197(9):1289-95. doi: 10.1086/586903. PubMed PMID:

18422441.

8: Rivaud E, Massiani MA, Vincent F, Azoulay E, Coudrec LJ. Valacyclovir

hydrochloride therapy and thrombotic thrombocytopenic purpura in an HIV-infected

patient. Arch Intern Med. 2000 Jun 12;160(11):1705-6. PubMed PMID: 10847274.

9: Fish DN, Vidaurri VA, Deeter RG. Stability of valacyclovir hydrochloride in

extemporaneously prepared oral liquids. Am J Health Syst Pharm. 1999 Oct

1;56(19):1957-60. PubMed PMID: 10554914.

10: Baker DA, Blythe JG, Miller JM. Once-daily valacyclovir hydrochloride for

suppression of recurrent genital herpes. Obstet Gynecol. 1999 Jul;94(1):103-6.

PubMed PMID: 10389727.